ZINC12613047

科学研究应用

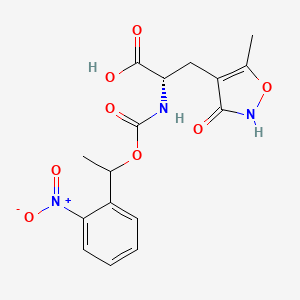

ZINC12613047在科学研究中具有重要的应用,特别是在阿尔茨海默病的研究中。 据报道,它对人BChE的IC50值为21 nM,可抑制丁酰胆碱酯酶 。这种抑制至关重要,因为丁酰胆碱酯酶的水平和活性在阿尔茨海默病的晚期阶段会增加。 此外,this compound已证明对与阿尔茨海默病病理相关的淀粉样蛋白-β(Aβ1-42)肽具有显著的抗聚集作用 .

作用机制

ZINC12613047通过选择性抑制丁酰胆碱酯酶发挥作用。该化合物与酶的活性位点结合,阻止乙酰胆碱的水解,从而提高其在脑中的水平。 这种作用通过增强胆碱能神经传递,有助于缓解阿尔茨海默病的症状 。 所涉及的分子靶标包括丁酰胆碱酯酶的活性位点和淀粉样蛋白-β肽 .

生化分析

Biochemical Properties

ZINC12613047 interacts with the enzyme Butyrylcholinesterase (BChE), inhibiting its activity . The complex structure between this compound and BChE reveals the molecular basis of the high affinity binding . This interaction plays a crucial role in biochemical reactions, particularly those related to the progression of Alzheimer’s disease .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to have anti-aggregation effects on Aβ1-42, a peptide involved in Alzheimer’s disease, with 61.7% inhibition observed at a concentration of 10 μM . Furthermore, this compound was found to be non-cytotoxic at this concentration . It could completely protect human neuronal SH-SY5Y cells from Aβ1-42 peptide toxicity .

Molecular Mechanism

The molecular mechanism of this compound involves its high affinity binding to BChE . This binding inhibits the activity of BChE, an enzyme whose levels and activity increase significantly in the late stages of Alzheimer’s disease . The inhibition of BChE by this compound is believed to contribute to its therapeutic potential in Alzheimer’s disease .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not extensively documented, it has been shown that the compound can exert significant neuroprotective effects over time . For instance, a clear dose-response neuroprotective effect was observed when cells were incubated with Aβ1-42 in the presence of this compound .

Dosage Effects in Animal Models

Currently, there is no reported data on the effects of this compound in animal models

Metabolic Pathways

Given its role as a BChE inhibitor , it is likely to be involved in pathways related to cholinergic neurotransmission.

准备方法

合成路线和反应条件: ZINC12613047的合成涉及1-(2,3-二氢-1H-茚-2-基)-3-哌啶基甲醇与2-甲氧基乙胺反应,然后与2-萘甲酸偶联。 反应条件通常涉及使用偶联试剂,如N,N'-二环己基碳二酰亚胺(DCC),在室温下用二氯甲烷(DCM)等有机溶剂 .

工业生产方法: this compound的工业生产可能会遵循类似的合成路线,但在更大的规模上,并针对产率和纯度进行优化。 这可能涉及使用自动化合成设备和严格的质量控制措施,以确保一致性和安全性 .

化学反应分析

反应类型: ZINC12613047主要发生取代反应,因为存在酰胺和醚基团等官能团。 由于其结构中的芳香环,它也可以参与氢键和π-π相互作用 .

常用试剂和条件:

主要产物: This compound合成的主要产物是化合物本身,N-[[1-(2,3-二氢-1H-茚-2-基)-3-哌啶基]甲基]-N-(2-甲氧基乙基)-2-萘甲酰胺 .

相似化合物的比较

类似化合物:

- 多奈哌齐

- 利伐斯替胺

- 加兰他敏

独特性: ZINC12613047在对丁酰胆碱酯酶的抑制作用方面,与乙酰胆碱酯酶(AChE)相比具有高度选择性。这种选择性归因于这些酶结合口袋的结构差异。 该化合物在AChE中具有较小的结合口袋,这可能解释了它对该酶的亲和力较低 。 此外,this compound已显示出对淀粉样蛋白-β肽具有显著的抗聚集作用,这在其他胆碱酯酶抑制剂中并不常见 .

属性

IUPAC Name |

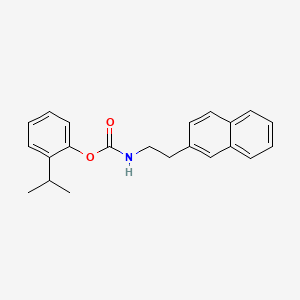

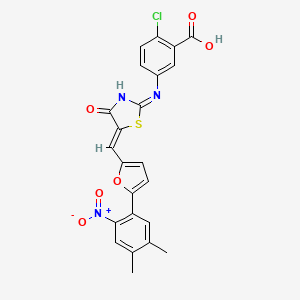

N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N2O2/c1-33-16-15-31(29(32)27-13-12-23-8-2-3-9-24(23)17-27)21-22-7-6-14-30(20-22)28-18-25-10-4-5-11-26(25)19-28/h2-5,8-13,17,22,28H,6-7,14-16,18-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBCHFHGWACYAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1CCCN(C1)C2CC3=CC=CC=C3C2)C(=O)C4=CC5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

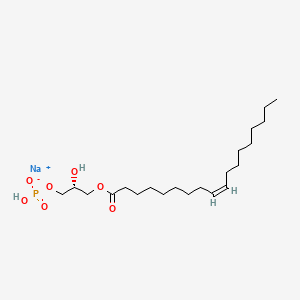

Molecular Formula |

C29H34N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide;dihydrochloride](/img/structure/B560281.png)

![(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid](/img/structure/B560286.png)

![2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)